Viscumneoside IV

Description

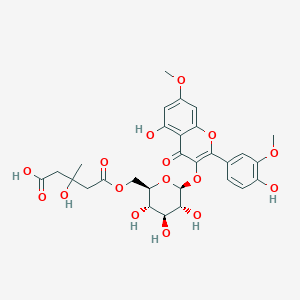

Structure

2D Structure

3D Structure

Properties

CAS No. |

119725-29-0 |

|---|---|

Molecular Formula |

C29H32O16 |

Molecular Weight |

636.6 g/mol |

IUPAC Name |

3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxyoxan-2-yl]methoxy]pentanoic acid |

InChI |

InChI=1S/C29H32O16/c1-29(39,9-19(32)33)10-20(34)42-11-18-22(35)24(37)25(38)28(44-18)45-27-23(36)21-15(31)7-13(40-2)8-17(21)43-26(27)12-4-5-14(30)16(6-12)41-3/h4-8,18,22,24-25,28,30-31,35,37-39H,9-11H2,1-3H3,(H,32,33)/t18-,22-,24+,25-,28+,29?/m1/s1 |

InChI Key |

ZPMHWGODKDJELN-IFZGUCFQSA-N |

SMILES |

CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)OC)O)O)O)O |

Isomeric SMILES |

CC(CC(=O)O)(CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)OC)O)O)O)O |

Canonical SMILES |

CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)OC)O)O)O)O |

Synonyms |

hamnazin-3-O-(6''-hydroxymethylglutaryl)glucoside viscumneoside IV |

Origin of Product |

United States |

Natural Occurrence and Biodiversity Sourcing of Viscumneoside Iv

Primary Botanical Sources: Viscum coloratum and Viscum album

Viscumneoside IV is primarily associated with two species of mistletoe: Viscum coloratum and Viscum album. mdpi.comnih.gov Viscum coloratum, also known as Korean mistletoe, is a hemiparasitic plant traditionally used in East Asian medicine. mdpi.commdpi.com Viscum album, or European mistletoe, is a semi-parasitic shrub that grows on various deciduous trees and has a long history of use in European traditional practices. juniperpublishers.comresearchgate.net Both species are known to produce a diverse array of phytochemicals, including various flavonoids and viscumnecsides. nih.govresearchgate.net

Viscum coloratum is predominantly found in East Asia, including China, the Russian Far East, North Korea, and Japan. mdpi.com In China, it is distributed across several provinces such as Guangxi, Gansu, Fujian, Zhejiang, and Guizhou. mdpi.com Viscum album is native to Europe and western and southern Asia. nih.gov

Ecological factors such as temperature, sunlight exposure, and soil pH can affect the biosynthesis of secondary metabolites in plants. nih.gov The complex interplay of these abiotic factors contributes to the chemical diversity observed in Viscum populations from different geographical areas. While it is plausible that these factors directly influence the concentration of this compound, specific studies to quantify this relationship are not extensively available.

While the host tree is a critical factor in the chemical makeup of mistletoe, specific data quantifying the direct impact on the this compound profile is scarce. A metabolomics approach has revealed that the host tree contributes to the differentiation of Viscum album subspecies. nih.gov One study demonstrated that the inhibitory effects of Viscum album extracts on cancer cell proliferation varied depending on the host tree, suggesting a difference in the concentration of bioactive compounds. juniperpublishers.com However, this study did not specifically measure this compound levels. Further research is needed to establish a clear correlation between different host tree species and the concentration of this compound.

Table 1: Influence of Host Tree on General Phytochemical Content of Viscum album

| Host Tree Species | Observed Influence on Phytochemicals |

| Betula pendula | Higher content of some phenolic compounds. mdpi.com |

| Acer platanoides | Higher content of some phenolic compounds. mdpi.com |

| Crataegus monogyna | Higher content of some phenolic compounds. mdpi.com |

| Sorbus aucuparia | Higher content of some phenolic compounds. mdpi.com |

| Acer saccharinum | Lower content of phenolic compounds. mdpi.com |

| Populus nigra | Lower content of phenolic compounds. mdpi.com |

| Tilia cordata | Higher content of oleanolic acid. mdpi.com |

| Salix alba | Higher content of ursolic and betulinic acids. mdpi.com |

| Quercus robur | Highest flavonoid content in one study. nih.gov |

| Malus domestica | Highest viscotoxin content in one study. nih.gov |

This table is based on general phytochemical studies of Viscum album and does not represent data specific to this compound.

The concentration of secondary metabolites in plants often fluctuates with the seasons and the developmental stage of the plant. mdpi.com For Viscum album, studies have shown that the harvest period influences its chemical composition and biological activity. nih.govnih.gov For example, the content of certain compounds can vary between summer and winter harvests. nih.gov

Table 2: General Seasonal Influence on the Chemical Profile of Viscum album

| Season | Observed Influence on General Phytochemical Profile |

| Summer | Higher cytotoxic activity of extracts observed in one study. nih.gov |

| Winter | Higher levels of phenolic compounds found in some studies. researchgate.net |

| Autumn/Winter | Higher levels of phenolic compounds and antioxidant activity in some extracts. mdpi.com |

This table reflects general findings on the chemical profile of Viscum album and is not specific to this compound.

Identification of this compound in Other Plant Species

Currently, the scientific literature primarily documents the presence of this compound in Viscum coloratum and Viscum album. There is no significant evidence to suggest its occurrence in other plant species. Further phytochemical screening of a wider range of plant species may be necessary to determine if this compound has a broader distribution in the plant kingdom.

Isolation and Purification Methodologies for Viscumneoside Iv

Extraction Techniques from Plant Matrix

The initial and one of the most critical stages in isolating Viscumneoside IV is the extraction from the plant material, typically the dried and powdered leaves and stems of Viscum species like Viscum album. nih.govnih.gov The choice of extraction technique and solvent system is pivotal for maximizing the yield and purity of the target compound.

The selection of an appropriate solvent system is crucial for the efficient extraction of flavonoid glycosides like this compound. These compounds possess both polar (sugar moieties) and moderately non-polar (aglycone flavonoid structure) characteristics, which dictates the choice of solvent. Generally, polar solvents or aqueous mixtures of organic solvents are employed.

Methanol (B129727) and ethanol (B145695) are commonly used solvents for the extraction of phenolic compounds, including flavonoids, from plant materials. nih.gov For instance, a 70% ethanol solution has been effectively used to prepare extracts of Viscum album for the subsequent isolation of related compounds like viscumneoside III and viscumneoside V. nih.gov In another study focused on quantifying various metabolites in Viscum coloratum, a 50% methanol solution was used for extraction prior to analysis, indicating its suitability for compounds like this compound. cjnmcpu.com

The optimization of extraction often involves varying the concentration of the organic solvent in water. For many flavonoids, an aqueous organic solvent is more efficient than the pure solvent, as the water helps to swell the plant material, increasing the surface area for extraction, while the organic solvent disrupts the cell walls and dissolves the target compounds. The optimal ratio is typically determined experimentally by comparing the yields obtained with different solvent concentrations.

Table 1: Common Solvent Systems for Flavonoid Glycoside Extraction

| Solvent System | Rationale | Example Application |

|---|---|---|

| 70% Ethanol | Balances polarity for effective extraction of glycosides. | Used for preparing Viscum album extracts for isolating viscumneosides. nih.gov |

| 50% Methanol | Effective for extracting a broad range of metabolites, including flavonoid glycosides, for analytical purposes. cjnmcpu.com | Employed for the quantification of 29 compounds, including this compound, in Viscum coloratum. cjnmcpu.com |

| n-Butanol | Used in liquid-liquid partitioning to separate glycosides from more polar or non-polar compounds. iomcworld.com | A common step after initial methanol extraction to enrich the saponin/glycoside fraction. iomcworld.com |

This table is generated based on the provided text and general knowledge of phytochemical extraction.

To enhance the efficiency of the extraction process, advanced methods like heat reflux extraction are often employed. nih.gov Reflux extraction involves heating the solvent with the plant material, causing the solvent to vaporize, cool in a condenser, and flow back into the extraction vessel. This technique maintains the extraction at the solvent's boiling point, which can significantly increase the solubility of the target compounds and the extraction rate. nih.gov

The process allows for continuous extraction with a relatively small amount of solvent, making it efficient. nih.gov Key parameters that are optimized in reflux extraction include the extraction time, the ratio of solvent to solid material, and the temperature (determined by the solvent's boiling point). nih.govnih.gov While specific reflux extraction parameters for this compound are not detailed in the available literature, this method is widely applicable for flavonoids and polyphenols from various plant matrices. nih.govnih.gov For example, optimizing reflux extraction for phenolic compounds from other plant sources has shown that parameters like a 70% ethanol concentration and an extraction time of around 2 hours can be optimal. nih.gov

Chromatographic Separation Approaches

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to isolate this compound to a high degree of purity.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of natural products like this compound. nih.gov Preparative HPLC is specifically used to isolate pure compounds from a complex mixture. nih.gov The separation in HPLC is based on the differential partitioning of the sample components between a stationary phase (packed in a column) and a liquid mobile phase. utsa.edu

For the separation of flavonoid glycosides, reversed-phase HPLC is most commonly used. nih.gov In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape. nih.govnih.gov

A gradient elution program, where the composition of the mobile phase is changed over time, is often necessary for separating complex mixtures like plant extracts. nih.gov This allows for the elution of compounds with a wide range of polarities. For instance, a typical gradient might start with a high percentage of water and gradually increase the percentage of the organic solvent to elute more non-polar compounds.

Table 2: Representative HPLC Parameters for Flavonoid Glycoside Separation

| Parameter | Description | Typical Conditions |

|---|---|---|

| Column | Stationary Phase | Reversed-phase C18 (octadecylsilane) nih.govnih.gov |

| Mobile Phase | Solvents | Water (with 0.1% formic or phosphoric acid) and Acetonitrile or Methanol nih.govnih.gov |

| Elution Mode | Solvent Program | Gradient elution (e.g., increasing acetonitrile concentration over time) nih.gov |

| Detection | Method | UV detector, often at wavelengths around 280 nm or 330 nm for flavonoids. |

| Flow Rate | Speed of mobile phase | Typically 1.0 mL/min for analytical columns. nih.gov |

This table is generated based on the provided text and general principles of HPLC for natural products.

Before proceeding to the high-resolution separation by HPLC, preliminary purification steps are often necessary to simplify the extract and remove major impurities. Flash chromatography is a widely used technique for this purpose. phenomenex.combiotage.com It is a form of medium-pressure liquid chromatography that is faster and uses less solvent than traditional column chromatography. biotage.com

Flash chromatography is often used to fractionate the crude extract into several less complex mixtures. phenomenex.com These fractions can then be screened for the presence of the target compound, and the most enriched fractions are selected for further purification by preparative HPLC. Both normal-phase (using a polar stationary phase like silica (B1680970) gel) and reversed-phase (using a non-polar stationary phase like C18) flash chromatography can be employed, depending on the nature of the compounds being separated. biotage.com For separating glycosides, reversed-phase flash chromatography is often preferred. biotage.com

Other techniques like Medium Pressure Liquid Chromatography (MPLC) and open column chromatography over adsorbents like silica gel or Sephadex LH-20 are also used for the initial fractionation of plant extracts containing triterpenoids and their glycosides. nih.gov

Purity Assessment and Quality Control of Isolated this compound

Once this compound has been isolated, it is crucial to assess its purity. Analytical HPLC is a primary method for determining the purity of a compound. nih.gov A pure compound should ideally appear as a single, sharp, and symmetrical peak in the chromatogram under different mobile phase conditions.

In addition to HPLC, spectroscopic techniques are used to confirm the identity and purity of the isolated compound. These include:

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, which can be compared to the known molecular weight of this compound (C₂₉H₃₂O₁₆, Molecular Weight: 636.6 g/mol ). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the chemical structure of the molecule, which serves as a fingerprint for the compound. This is the definitive method for structural elucidation and confirmation.

The combination of chromatographic and spectroscopic data provides a comprehensive assessment of the purity and confirms the identity of the isolated this compound, ensuring its suitability for further biological or chemical studies.

Structural Elucidation and Chemo Taxonomic Characterization of Viscumneoside Iv

Spectroscopic Analyses for Structural Confirmation

The structural confirmation of Viscumneoside IV relies on a suite of spectroscopic methods that provide complementary information about its molecular framework, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

For flavonoid glycosides, ¹H NMR spectra typically reveal signals in the aromatic region (δ 6.0-8.0 ppm) corresponding to the protons of the flavonoid backbone. Signals for the sugar moieties are usually observed between δ 3.0 and 5.5 ppm, with anomeric protons appearing at a distinct downfield shift.

¹³C NMR spectra of such compounds show a characteristic set of signals for the flavonoid aglycone and the sugar units. The carbonyl carbon (C-4) of the flavone nucleus, for instance, resonates at a significantly downfield position. The chemical shifts of the sugar carbons provide insights into the type of sugar and its linkage to the aglycone. The Biological Magnetic Resonance Bank (BMRB) contains a variety of NMR data for flavonoids, which can be used for comparative analysis. bmrb.io

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound, HRMS analysis establishes its molecular formula as C₂₉H₃₂O₁₆. This elemental composition corresponds to a monoisotopic mass of 636.16903493 Da. This precise mass measurement is a critical piece of evidence in the structural elucidation process, allowing for the unambiguous determination of the compound's elemental makeup.

| Property | Value |

| Molecular Formula | C₂₉H₃₂O₁₆ |

| Molecular Weight | 636.6 g/mol |

| Monoisotopic Mass | 636.16903493 Da |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the electronic transitions and functional groups present in this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of a flavonoid provides information about its chromophoric system, which is influenced by the extent of conjugation and the presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings. Flavonoids typically exhibit two major absorption bands in the UV-Vis region. For this compound, the expected absorption maxima (λmax) would be consistent with a flavone structure.

IR Spectroscopy: The IR spectrum of this compound would reveal the presence of key functional groups. Characteristic absorption bands would include those for hydroxyl (-OH) stretching, aromatic C-H stretching, carbonyl (C=O) stretching of the γ-pyrone ring, C=C stretching of the aromatic rings, and C-O stretching of the glycosidic linkage and methoxy groups.

Glycosidic Linkage Analysis and Sugar Moiety Characterization

The structure of this compound includes a sugar moiety attached to the flavonoid aglycone. Determining the nature of this sugar and the stereochemistry of the glycosidic bond is crucial for a complete structural description. Based on its IUPAC name, 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(4-carboxy-3-hydroxy-3-methylbutanoyl)hexopyranoside, the sugar moiety is a hexopyranoside. The glycosidic linkage is an O-glycosidic bond, connecting the sugar to the C-3 hydroxyl group of the rhamnazin (B190346) aglycone. Further analysis would be required to definitively confirm the specific type of hexopyranose (e.g., glucose, galactose) and the anomeric configuration (α or β) of the glycosidic linkage.

Chirality Determination of Acyl and Glycosidic Components

A key stereochemical feature of this compound is the chirality of its acyl group. Chemical and spectroscopic studies have definitively established that the acyl moiety is derived from (R)-mevalonolactone . This determination was achieved by treating this compound with borane followed by hydrolysis to yield mevalonolactone. The resulting mevalonolactone was then derivatized and analyzed by HPLC, and its retention time was compared with that of authentic (R)- and (S)-mevalonolactone standards, confirming the (R)-configuration of the acyl group in the natural product.

The chirality of the glycosidic component is also a critical aspect of the molecule's structure. As indicated by its IUPAC name, the sugar moiety is a hexopyranoside with multiple stereocenters. The precise stereochemistry of the sugar is denoted by the (2R,3S,4S,5R,6S) configuration in the full IUPAC name of this compound: 3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxyoxan-2-yl]methoxy]pentanoic acid.

Comparative Structural Analysis with Related Viscumneoside Analogues

This compound belongs to a larger family of flavonoid glycosides isolated from the genus Viscum. A comparative analysis of its structure with those of its analogues reveals common structural motifs and key differences.

| Compound | Molecular Formula | Aglycone | Glycosidic Substitution | Acyl Group |

| This compound | C₂₉H₃₂O₁₆ | Rhamnazin | 3-O-hexopyranoside | (R)-3-hydroxy-3-methylglutaroyl |

| Viscumneoside I | C₂₇H₃₂O₁₅ | Homoeriodictyol (B191827) | 7-O-β-D-glucopyranoside, 4'-O-β-D-apiofuranoside | None |

| Viscumneoside III | C₂₇H₃₂O₁₅ | Homoeriodictyol | 7-O-[β-D-apiosyl-(1→2)-β-D-glucopyranoside] | None |

| Viscumneoside VI | C₂₄H₂₆O₁₂ | Homoeriodictyol | 7-O-(6"-O-acetyl)-β-D-glucopyranoside | Acetyl |

This comparative analysis highlights that while this compound is based on a rhamnazin aglycone, other viscumneosides like I, III, and VI are derived from homoeriodictyol. Furthermore, the nature and position of the glycosidic and acyl substituents vary among these related compounds, leading to a diverse array of structures within this class of natural products.

Biosynthesis and Metabolic Pathways of Viscumneoside Iv

Precursor Identification and Biogenetic Pathways

Viscumneoside IV is identified as a rhamnazin-3-O-(6''-hydroxymethylglutaryl)glucoside nih.gov. This nomenclature provides direct insight into its major precursor components: rhamnazin (B190346), glucose, and a hydroxymethylglutaryl moiety.

The foundational biogenetic pathway for flavonoids, including the rhamnazin core of this compound, originates from the phenylpropanoid pathway nih.govcjnmcpu.com. This pathway commences with the amino acids phenylalanine or tyrosine, which are synthesized via the shikimate pathway cjnmcpu.com. Key enzymatic steps in the early phenylpropanoid pathway include:

Phenylalanine aminolyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid. cjnmcpu.com

Cinnamic acid 4-hydroxylase (C4H): Converts cinnamic acid to 4-hydroxycinnamic acid (p-coumaric acid). cjnmcpu.com

4-Coumaric acid CoA Ligase (4CL): Activates p-coumaric acid into p-coumaroyl-CoA. cjnmcpu.com

These initial steps provide the building blocks for the flavonoid backbone. Rhamnazin itself is an O-methylated flavonol, and studies indicate it can be synthesized from quercetin (B1663063) through methylation reactions wikipedia.orgfoodb.ca. Quercetin, a common flavonol, is formed through the general flavonoid biosynthesis pathway involving chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and other enzymes nih.gov.

The glucose moiety is a common sugar involved in glycosylation reactions in plants. Its biosynthesis typically involves glycolysis and gluconeogenesis pathways, leading to activated sugar donors like UDP-glucose.

The hydroxymethylglutaryl component is structurally related to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is a crucial intermediate in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of isoprenoids and sterols in plants wikipedia.orgebi.ac.ukoup.com. HMG-CoA is formed by the condensation of acetyl-CoA and acetoacetyl-CoA, a reaction catalyzed by HMG-CoA synthase wikipedia.orgebi.ac.ukoup.com. While HMG-CoA is a precursor for various compounds, its direct involvement as an acyl donor for this compound suggests a specific metabolic channeling or modification to form the "hydroxymethylglutaryl" group that acylates the glucose.

Enzymatic Mechanisms Involved in Glycosylation and Acylation

The formation of this compound involves two primary modification types: glycosylation and acylation.

Glycosylation: The attachment of the glucose unit to the rhamnazin core is mediated by glycosyltransferases. These enzymes facilitate the transfer of a sugar moiety from an activated sugar donor (e.g., UDP-glucose) to a specific hydroxyl group on the aglycone (rhamnazin in this case). Glycosylation is a widespread mechanism in plant secondary metabolism, enhancing the solubility, stability, and transport of compounds cjnmcpu.com. While a specific glycosyltransferase for rhamnazin-3-O-glucoside formation in Viscum album has not been explicitly identified in the provided literature, UDP-glucose:flavonoid glucosyltransferases (UFGTs) are generally known to catalyze such reactions in flavonoid biosynthesis nih.gov. For instance, it has been noted that after the synthesis of related compounds like homoeriodictyol-IV (Hedt-IV), they are extensively glycosylated, indicating high activity of UDP-glycosyltransferases (UGTs) cjnmcpu.com.

Acylation: The acylation of the glucose moiety with the hydroxymethylglutaryl group is a more specialized modification. This process would involve an acyltransferase enzyme that recognizes both the glucose-conjugated rhamnazin and an activated form of the hydroxymethylglutaryl moiety (likely as a CoA ester). Hydroxymethylglutaryl-CoA (HMG-CoA) itself is synthesized by HMG-CoA synthase wikipedia.orgebi.ac.uk. The subsequent attachment of this group to the glucose at the 6''-position requires a specific acyltransferase. Such acylation reactions are known in other plant compounds, where specific enzymes can selectively acylate hydroxyl groups nih.gov. The presence of a 3-hydroxy-3-methyl-5-oxo-5-pentanoic acid (hydroxymethylglutaryl) group in this compound indicates a direct link to the mevalonate pathway's intermediates or their derivatives as acyl donors nih.gov.

Regulation of this compound Biosynthesis within the Plant

The biosynthesis of secondary metabolites like this compound is tightly regulated within the plant, responding to developmental cues and environmental stimuli. This regulation occurs at multiple levels, including transcriptional control of genes encoding biosynthetic enzymes.

General flavonoid biosynthesis is governed by an intricate network involving numerous transcription factors (TFs) cjnmcpu.com. These TFs bind to specific DNA sequences in the promoter regions of enzyme-encoding genes, thereby activating or repressing their expression cjnmcpu.com. For example, MYB family transcription factors play critical roles in regulating anthocyanin biosynthesis by activating genes involved in the pathway ontobee.org. While specific TFs regulating this compound biosynthesis have not been identified, it is highly probable that similar regulatory mechanisms involving TFs control the expression of genes for rhamnazin synthesis, glycosylation, and acylation enzymes.

The plant's internal metabolic state also plays a role. The availability of precursors from primary metabolism (e.g., phenylalanine, tyrosine, acetyl-CoA, glucose) directly influences the flux through secondary metabolic pathways. Feedback inhibition or activation by pathway intermediates or end products can also regulate enzyme activity and gene expression.

Investigating Environmental and Genetic Factors Affecting Biosynthetic Flux

The accumulation of this compound and other secondary metabolites in Viscum album is significantly influenced by both environmental and genetic factors. These factors collectively determine the biosynthetic flux and the final metabolite profile of the plant.

Environmental Factors:

Temperature: Low temperatures have been shown to induce anthocyanin biosynthesis and increase the activity of key enzymes in flavonoid synthesis, such as phenylalanine aminolyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumaric acid CoA Ligase (4CL) cjnmcpu.comontobee.org. Studies on Viscum coloratum indicate that its quality, which reflects metabolite content, is highest in colder months (March and November) and lowest in July (warmest month), suggesting a positive correlation between low temperature and the accumulation of certain compounds, including flavonoids cjnmcpu.comcjnmcpu.com.

Light and UV Radiation: Sufficient light and suitable ultraviolet (UV) radiation can increase the activity of key enzymes in flavonoid synthesis cjnmcpu.com. Light is a critical environmental factor triggering various physiological and biochemical processes, including the regulation of anthocyanin biosynthesis ontobee.org.

Host Tree: As a hemiparasitic plant, Viscum album's metabolite profile is heavily influenced by its host tree nih.govnih.gov. The symbiotic relationship with the host tree affects the availability of nutrients and precursors, thereby impacting the biosynthesis of various compounds, including flavonoids nih.govnih.gov. For instance, the content of rhamnazin glucosides can vary significantly depending on the host tree species nih.gov.

Genetic Factors: Genetic factors exert control over the biosynthetic pathways at various levels, from gene expression to enzyme activity and protein modification nih.govcjnmcpu.com.

Gene Expression and Transcription Factors: The expression of genes encoding enzymes involved in the biosynthesis of specialized metabolites is regulated by transcription factors (TFs) cjnmcpu.com. Overexpression or knockout of specific genes can significantly alter the accumulation of target compounds. For example, the overexpression of 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) in Arabidopsis can affect root growth and glucosinolate biosynthesis, highlighting the role of this enzyme in metabolic flux oup.com.

Enzyme Activity and Isozymes: The presence of different isoforms of enzymes (isozymes) and their specific activities can influence the biosynthetic flux. For example, the relative activity of UGTs and O-methyltransferases (OMTs) can dictate the balance between glycosylated and methylated flavonoids cjnmcpu.com.

Post-translational Modifications: Post-translational processes, such as protein glycosylation, assembly, and folding, can also influence the quantity and quality of synthesized compounds nih.gov.

The dynamic variation of secondary metabolites in Viscum coloratum across different harvest periods demonstrates the interplay of these factors. Compounds in downstream biosynthetic steps can be degraded to produce upstream compounds, and the degradation rates can vary, leading to fluctuations in metabolite content over time researchgate.netcjnmcpu.com. Future research focusing on the specific genes and enzyme activities within the this compound biosynthetic pathway in Viscum album is crucial for a more comprehensive understanding of its regulation and accumulation cjnmcpu.com.

Mechanistic Investigations of Viscumneoside Iv Biological Activities Preclinical Focus

Molecular Targets and Signaling Pathways

Current preclinical research has not yet fully elucidated the specific molecular targets and signaling pathways directly modulated by Viscumneoside IV. However, broader studies on extracts from Viscum species, which contain a variety of bioactive compounds including viscumneosides, have provided insights into potential mechanisms. Extracts from Viscum album have been shown to possess immunomodulatory properties, including the enhancement of cytokine release. mdpi.com These extracts can influence the expression of key inflammatory enzymes and signaling molecules.

For instance, preparations of Viscum album have been found to inhibit the secretion of interleukin-1β (IL-1β)-induced prostaglandin E2 (PGE2) in a dose-dependent manner. nih.gov This effect is associated with a reduced expression of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade, without affecting the expression of the constitutively expressed COX-1. nih.gov This suggests a selective anti-inflammatory mechanism. Furthermore, some studies indicate that the immunomodulatory effects of Viscum album extracts may involve the modulation of signaling pathways such as the STAT3 pathway. While these findings are promising, further research is needed to isolate the precise effects of this compound and identify its direct molecular binding partners and the downstream signaling cascades it specifically regulates.

Enzyme Modulation and Inhibition Studies

Viscumneoside III, a related compound to this compound, has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net Studies have shown that Viscumneoside III demonstrates a higher rate of tyrosinase inhibition compared to ascorbic acid, a commonly used standard. researchgate.net This inhibitory action suggests its potential application in conditions related to hyperpigmentation.

While the precise kinetic mechanism of tyrosinase inhibition by Viscumneoside III has not been fully detailed in available research, the inhibitory effects of flavonoids, the chemical class to which viscumneosides belong, on tyrosinase are generally attributed to their ability to chelate copper ions within the enzyme's active site or to act as alternative substrates. Further kinetic studies are necessary to fully characterize the nature of this inhibition (e.g., competitive, non-competitive, or mixed) and to determine key inhibitory constants such as IC50 and Ki values.

The differentiation and activity of osteoclasts, the cells responsible for bone resorption, are primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. researchgate.netyoutube.com The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a cascade of intracellular events. nih.gov This includes the recruitment of adaptor proteins like TNF receptor-associated factor 6 (TRAF6), which in turn activates downstream pathways such as mitogen-activated protein kinases (MAPKs) and nuclear factor-κB (NF-κB). youtube.comnih.gov The activation of these pathways culminates in the expression and activation of the master transcription factor for osteoclastogenesis, nuclear factor of activated T-cells cytoplasmic 1 (NFATc1). nih.gov

While there is currently a lack of specific preclinical studies investigating the direct effects of Viscumneoside I on osteoclast formation and bone resorption, it has been proposed that Viscumneoside III may have applications in osteoporosis by suppressing the formation of osteoclast-like multinucleated cells. researchgate.net The inhibition of this process would be expected to lead to a decrease in the levels of bone resorption markers, such as C-terminal telopeptide of type I collagen (CTX) and N-terminal telopepeptide of type I collagen (NTX), which are fragments of type I collagen released during osteoclastic activity. nih.govracgp.org.aunih.gov Further research is required to determine if Viscumneoside I interacts with components of the RANKL signaling pathway to inhibit osteoclastogenesis and bone resorption.

The Hepatitis C Virus (HCV) NS3 protease is a crucial enzyme for viral replication, as it is responsible for processing the viral polyprotein into functional non-structural proteins. mcgill.ca This makes it a prime target for antiviral drug development. nih.gov The inhibition of NS3 protease activity effectively blocks the viral life cycle. mcgill.ca

Currently, there is a lack of specific preclinical data on the inhibitory activity of Viscumneoside I against HCV NS3 protease. However, the search for natural compounds that can act as inhibitors of this enzyme is an active area of research. The evaluation of Viscumneoside I in HCV NS3 protease inhibition assays would be necessary to determine its potential as an anti-HCV agent. Such assays typically measure the cleavage of a substrate peptide by the NS3 protease in the presence and absence of the test compound to determine the extent of inhibition. semanticscholar.org

Antioxidant Mechanisms: Free Radical Scavenging and Oxidative Stress Mitigation (referencing Viscumneoside VI and Viscum coloratum extracts)

Viscumneoside VI is a flavonoid compound found in Viscum coloratum. mdpi.com Flavonoids are a well-established class of natural antioxidants. nih.gov The antioxidant activity of these compounds is generally attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them and terminating the damaging chain reactions of oxidation. nih.govantiox.org

Extracts from Viscum coloratum have demonstrated significant antioxidant and radical scavenging capabilities. mdpi.comresearchgate.net The antioxidant effects of these extracts are largely attributed to their rich content of phenolic compounds, including flavonoids like viscumneosides. mdpi.com Studies on ethanolic extracts of V. coloratum have quantified the scavenging activity against specific reactive oxygen species.

| Compound/Extract | Free Radical | IC50 Value |

|---|---|---|

| Mistletonone (from V. coloratum) | Hydroxyl Radical | 0.485 mM |

| Mistletonone (from V. coloratum) | Superoxide Anion Radical | 0.273 mM |

These findings indicate that compounds within Viscum coloratum can effectively mitigate oxidative stress by scavenging harmful free radicals such as the hydroxyl radical and superoxide anion. mdpi.com The precise mechanisms and efficacy of Viscumneoside VI as a singular molecular entity in these processes warrant further investigation.

Anti-inflammatory Pathways and Cytokine Modulation (referencing Viscumneoside VI and Viscum album extracts)

Extracts from Viscum album have been shown to exert anti-inflammatory effects through the modulation of key inflammatory pathways and mediators. nih.govresearchgate.net A significant mechanism underlying these effects is the inhibition of cytokine-induced COX-2 expression. nih.gov This leads to a reduction in the production of prostaglandins, which are potent inflammatory molecules.

The anti-inflammatory actions of Viscum album extracts are also associated with the modulation of pro-inflammatory cytokine production. Studies have demonstrated that these extracts can influence the expression and release of cytokines such as IL-1β and IL-6. mdpi.com The regulation of these cytokines is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response. mdpi.com Polyphenolic compounds, a class to which Viscumneoside VI belongs, are known to exert anti-inflammatory effects by inhibiting NF-κB activation and the subsequent expression of pro-inflammatory genes. nih.govnih.govmdpi.com

Proposed Mechanisms for Anti-tumor/Cytotoxic Effects (preclinical, in vitro and in vivo animal models)

While various extracts of Viscum album (mistletoe) have demonstrated anti-tumor properties, research focusing specifically on the isolated compound this compound is limited. The cytotoxic effects of mistletoe extracts are often attributed to a complex interplay of various constituents, including lectins, viscotoxins, and polyphenols.

Currently, there is a lack of specific preclinical studies in the scientific literature that investigate the direct role and mechanism of action of isolated this compound in the induction of apoptosis in cancer cells. Research has predominantly focused on crude extracts or other purified compounds from Viscum album.

Specific in vitro or in vivo animal studies detailing the mechanisms by which pure this compound may inhibit the proliferation of cancer cells are not available in the existing scientific literature. The anti-proliferative effects observed with Viscum album extracts are generally linked to other components, and the specific contribution of this compound has not been elucidated.

While direct studies on this compound are scarce, research on structurally similar compounds provides insight into potential immunomodulatory activities. A study investigating related compounds, Viscumneoside III and Viscumneoside V, explored their effects on macrophage activity, which is crucial in the tumor microenvironment. These compounds were found to suppress the production of specific immune mediators. It is hypothesized that this compound may possess similar activities due to structural similarities, though this requires direct experimental verification.

| Compound | Model System | Key Mechanistic Finding |

|---|---|---|

| Viscumneoside III | In vitro macrophage cell lines | Suppression of key chemokines and cytokines such as MCP-1, RANTES, and TNF-α. |

| Viscumneoside V | In vitro macrophage cell lines | Demonstrated inhibitory effects on the production of pro-inflammatory mediators. |

Mechanisms Underlying Anti-diabetic and Hypoglycemic Effects (referencing related Viscum compounds)

Direct mechanistic studies on the anti-diabetic effects of this compound are not currently available. However, preclinical studies on aqueous extracts of Viscum album, which contain a variety of compounds including flavonoids like viscumneosides, have shed light on potential hypoglycemic mechanisms. These studies suggest that the anti-diabetic properties may stem from both pancreatic and extra-pancreatic actions. tandfonline.com

One of the primary proposed mechanisms is the stimulation of insulin secretion from pancreatic β-cells. nih.govbioscientifica.com In vitro studies using clonal pancreatic β-cell lines showed that Viscum album extracts could evoke a significant, dose-dependent increase in insulin release. nih.govbioscientifica.com This effect was observed to be independent of glucose concentration, suggesting a direct stimulatory action on the β-cells. nih.govbioscientifica.com Furthermore, the hypoglycemic activity observed in alloxan-induced diabetic animal models, where pancreatic β-cells are substantially destroyed, points towards additional, extra-pancreatic mechanisms. tandfonline.com These could include enhanced glucose uptake and utilization in peripheral tissues. tandfonline.com

| Viscum Preparation | Model System | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| Aqueous Extract of Viscum album | Clonal Pancreatic β-cells (in vitro) | Stepwise stimulation of insulin secretion (1.1- to 12.2-fold). nih.govbioscientifica.com | Direct stimulation of insulin release, not mediated by lectins. nih.govbioscientifica.com |

| Aqueous Extract of Viscum album | Alloxan-induced diabetic rabbits (in vivo) | Significant reduction in blood glucose levels. tandfonline.com | Potential extra-pancreatic actions, such as enhanced peripheral glucose utilization. tandfonline.com |

| Aqueous Extract of Viscum album | Fasted normal rats (in vivo) | Dose-dependent fall in blood sugar. tandfonline.com | Pancreatic and/or extra-pancreatic effects. tandfonline.com |

Other Pharmacological Mechanisms of Action

Based on the available preclinical research, no other specific pharmacological mechanisms of action have been characterized for the isolated compound this compound. The broader pharmacological activities reported for Viscum species, such as hypotensive and anti-inflammatory effects, are attributed to the combined action of multiple constituents within the plant extracts. nih.gov

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Viscumneoside III |

| Viscumneoside V |

| MCP-1 (Monocyte Chemoattractant Protein-1) |

| RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) |

| TNF-α (Tumor Necrosis Factor-alpha) |

| Alloxan |

Synthetic Approaches and Chemoenzymatic Modifications of Viscumneoside Iv

Total Synthesis Strategies for Viscumneoside IV and Analogues (referencing Viscumneoside III)

While the total synthesis of this compound has not been explicitly detailed in the literature, a viable strategy can be extrapolated from the successful synthesis of its close analogue, Viscumneoside III, as reported by Zou et al. in 2018. dntb.gov.ua The synthesis of Viscumneoside III provides a roadmap for the construction of the core flavanone (B1672756) glycoside structure, which is shared by this compound.

The key steps in the synthesis of Viscumneoside III involved the stereoselective glycosylation of the homoeriodictyol (B191827) aglycone with a protected apioglucosyl donor. This was followed by deprotection steps to yield the final natural product. A similar approach could be envisaged for this compound, with the primary difference being the nature of the sugar moiety and the subsequent acylation.

A plausible synthetic route to this compound would likely involve:

Synthesis of the Homoeriodictyol Aglycone: This can be achieved through various established methods for flavanone synthesis, such as the Claisen-Schmidt condensation followed by intramolecular cyclization.

Preparation of a Protected Glucosyl Donor: A suitably protected glucose derivative would be required for the glycosylation step. The choice of protecting groups is crucial to ensure regioselectivity and allow for selective deprotection later in the synthesis.

Stereoselective Glycosylation: The protected homoeriodictyol would be coupled with the protected glucosyl donor. This is a critical step, and conditions would need to be optimized to achieve the desired β-glycosidic linkage.

Selective Deprotection: A protecting group on the primary alcohol of the glucose moiety would be selectively removed to allow for the introduction of the acyl group.

Acylation: The exposed primary alcohol would be esterified with a protected form of (S)-3-hydroxy-3-methylglutaric acid.

Final Deprotection: Removal of all remaining protecting groups would furnish this compound.

The synthesis of analogues could be achieved by introducing variations at different stages of this general strategy. For instance, different aglycones could be used in the initial steps, or various acyl groups could be introduced in the final acylation step.

Semisynthesis and Derivatization for Structure-Activity Relationship (SAR) Studies

Semisynthesis, starting from a readily available natural product, offers a more direct route to novel derivatives for structure-activity relationship (SAR) studies. While specific SAR studies on this compound are not extensively documented, the principles of flavonoid SAR can be applied. The biological activity of flavonoids is often influenced by the substitution pattern of the aromatic rings and the nature of any attached glycosyl or acyl groups. mdpi.comresearchgate.net

Derivatization of this compound would likely focus on modifications of the following:

The Acyl Group: The (S)-3-hydroxy-3-methylglutaroyl moiety is a key feature of this compound. Semisynthetic modifications could involve altering the chain length, branching, and stereochemistry of this group. Introducing different functional groups could probe the importance of the hydroxyl and carboxylic acid moieties for biological activity.

The Flavonoid Core: While more synthetically challenging, modifications to the homoeriodictyol core could provide valuable SAR data. This could include altering the substitution pattern on the A and B rings or modifying the heterocycle.

The Sugar Moiety: Changes to the glucose unit, such as epimerization of hydroxyl groups or attachment of different sugars, could influence the molecule's solubility, bioavailability, and interaction with biological targets.

By systematically synthesizing a library of this compound derivatives and evaluating their biological activity, a comprehensive SAR profile could be established. This would provide crucial insights into the structural requirements for its biological effects and guide the design of more potent and selective analogues.

Enzymatic and Biocatalytic Transformations for Novel Analogues (referencing homoeriodictyol)

Chemoenzymatic approaches offer a powerful and environmentally benign alternative to traditional chemical synthesis for the generation of novel flavonoid analogues. nih.govsemanticscholar.org Enzymes, with their high regio- and stereoselectivity, can overcome many of the challenges associated with the selective modification of complex molecules like this compound. acs.org

Lipases are particularly well-suited for the acylation and deacylation of flavonoids and their glycosides. researchgate.netthieme-connect.de These enzymes can be used to introduce a wide variety of acyl groups onto the sugar moiety of a flavonoid glycoside, allowing for the creation of a diverse library of analogues. For example, starting with a homoeriodictyol glucoside, different lipases could be screened for their ability to catalyze the esterification of the primary alcohol of the glucose with various carboxylic acids. This would provide a direct route to analogues of this compound with different acyl chains.

Furthermore, glycosyltransferases can be employed to modify the sugar portion of the molecule. These enzymes catalyze the transfer of a sugar moiety from a donor to an acceptor molecule. By using different glycosyltransferases and sugar donors, it would be possible to generate analogues of this compound with different sugar units attached to the homoeriodictyol core.

The biosynthesis of homoeriodictyol itself can be achieved through enzymatic transformations. For instance, eriodictyol (B191197) can be converted to homoeriodictyol through the action of an O-methyltransferase. This enzymatic step could be incorporated into a biocatalytic cascade for the de novo synthesis of this compound analogues.

The following table summarizes some enzymatic approaches that could be applied to the synthesis and modification of this compound:

| Enzyme Class | Transformation | Potential Application for this compound |

| Lipases | Acylation/Deacylation | Introduction of diverse acyl groups to the sugar moiety. |

| Glycosyltransferases | Glycosylation | Attachment of different sugar units to the homoeriodictyol core. |

| O-Methyltransferases | Methylation | Synthesis of the homoeriodictyol aglycone from eriodictyol. |

| Esterases | Deacylation | Selective removal of the acyl group for further modification. |

Synthesis of Chirality-Specific Acyl Groups

A critical aspect of the total synthesis of this compound is the preparation of the chiral acyl group, (S)-3-hydroxy-3-methylglutaric acid. The stereochemistry of this moiety is likely to be crucial for the biological activity of the natural product. Therefore, a stereoselective synthesis of this building block is essential.

Several approaches can be envisioned for the synthesis of enantiomerically pure 3-hydroxy-3-methylglutaric acid and its derivatives. One common strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a key reaction. For example, an asymmetric aldol (B89426) reaction could be employed to set the stereocenter.

Alternatively, enzymatic resolution of a racemic mixture of 3-hydroxy-3-methylglutaric acid or a suitable precursor could be utilized. Lipases, in particular, are known to catalyze the enantioselective hydrolysis of esters, which could be used to separate the desired (S)-enantiomer from the (R)-enantiomer.

Biocatalytic methods can also be used for the asymmetric reduction of a keto-precursor to the desired chiral alcohol. Ketoreductases, for instance, can exhibit high enantioselectivity in the reduction of ketones to secondary alcohols.

The choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required enantiomeric purity. The development of an efficient and scalable synthesis of the chiral acyl group is a key challenge that must be overcome for the successful total synthesis of this compound.

Analytical Method Development and Quality Control of Viscumneoside Iv in Plant Extracts

Quantitative Analysis Techniques for Viscumneoside IV Content

Quantitative analysis of this compound in Viscum extracts often relies on chromatographic methods coupled with sensitive detectors, allowing for accurate determination of its concentration.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of plant compounds, including this compound. HPLC offers excellent separation capabilities, and when coupled with various detectors, it provides robust and reliable data.

HPLC-Diode Array Detector (DAD) : HPLC-DAD is a common method for the simultaneous determination of multiple compounds, including flavonoids, in plant extracts chemisgroup.us. DAD provides a full UV-Vis spectrum for each eluting compound, aiding in identification and purity assessment nih.govmdpi.com. This technique is valuable for the qualitative and quantitative evaluation of polyphenols due to its specificity and sensitivity chemisgroup.us.

HPLC-Mass Spectrometry (MS) : Coupling HPLC with Mass Spectrometry (HPLC-MS) or tandem MS (HPLC-MS/MS) significantly enhances the sensitivity and selectivity of the analysis mdpi.commdpi.com. MS detectors provide molecular weight information and fragmentation patterns, which are critical for unambiguous identification and quantification of compounds like this compound in complex matrices mdpi.com.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers superior resolution, speed, and sensitivity compared to conventional HPLC-MS cjnmcpu.com. This technique is particularly effective for the comprehensive analysis of low-molecular-weight metabolites in plant samples. UPLC-MS has been utilized to quantify compounds in Viscum coloratum extracts, providing a precise method for determining the content of various metabolites, including this compound cjnmcpu.com.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) is a powerful tool for both targeted and untargeted metabolomics, offering high resolution and accurate mass measurements nih.govsmujo.ideurofins.com.au. This technique allows for the identification of known and unknown compounds by providing precise mass-to-charge ratios and detailed fragmentation patterns eurofins.com.aueurl-pesticides.eu. LC-QTOF-MS/MS has been employed in the chemical screening and tentative identification of secondary metabolites, such as flavonoids like this compound, in Viscum species nih.gov. It is capable of simultaneous full scan and MS/MS analysis, which enhances identification confidence, especially in complex matrices eurl-pesticides.eueurl-pesticides.eu.

Metabolomic Profiling and Fingerprinting of Viscum Species for this compound Assessment

Metabolomic profiling and fingerprinting are essential approaches for comprehensively understanding the chemical composition of Viscum species and assessing the presence and concentration of specific compounds like this compound. These methods provide a holistic view of the plant's metabolic profile, which can vary based on factors such as host tree, geographical origin, and harvest season researchgate.netnih.govmdpi.com.

Untargeted metabolomics profiling, often employing techniques like ESI-QTOF-MS, is a powerful tool for the fast and cost-effective chemical screening of secondary metabolites in natural compounds nih.gov. Studies have reported the identification of numerous metabolites, including flavonoids like this compound, in Viscum album researchgate.netnih.gov. For instance, a study on Romanian wild-grown European Viscum identified 140 metabolites from 15 secondary metabolite categories, including flavonoids such as this compound researchgate.net.

Chromatographic fingerprinting, particularly using HPLC-UV, is widely used for the authentication and quality control of traditional medicines nih.gov. This technique can characterize both marker compounds and unknown components in a complex system, a strategy recommended by regulatory bodies for assessing the quality and consistency of botanical products nih.gov. Fingerprinting methods have been developed for Viscum coloratum to identify the plant efficiently and evaluate the correlation between the plant and its host nih.gov.

Standardization Protocols for Viscum Extracts Based on this compound Content

Standardization protocols are critical to ensure the consistent quality and efficacy of Viscum extracts. Given that the chemical composition of Viscum can be influenced by various factors, including the host tree and harvest period, standardizing extracts based on key bioactive compounds like this compound is important nih.govmdpi.com.

While specific detailed protocols for this compound standardization were not extensively found, the general principle involves quantitative analysis of marker compounds. The use of robust analytical methods, such as UPLC-MS/MS, for quantifying compounds like this compound in Viscum extracts contributes to establishing quality control measures cjnmcpu.com. The dynamic variation of metabolites in Viscum coloratum during different growth stages and storage periods has been studied to provide a theoretical basis for quality control and rational application cjnmcpu.comresearchgate.net. For example, studies aim to determine optimal harvest times based on metabolite accumulation and to identify "early warning components" for quality control during storage cjnmcpu.comcjnmcpu.comresearchgate.net.

Impact of Processing and Storage on this compound Stability and Profile

The stability of this compound and its profile in Viscum extracts can be significantly affected by processing and storage conditions. Maintaining the integrity and concentration of bioactive compounds is crucial for the quality of plant-derived products.

Research on Viscum coloratum has shown that temperature and humidity significantly influence the dynamic variation of secondary metabolites during storage cjnmcpu.comresearchgate.net. Compounds with complex structures in downstream biosynthesis pathways may degrade first, leading to an initial increase followed by a decrease in upstream compounds and low-molecular-weight organic acids cjnmcpu.comresearchgate.netresearchgate.net. This degradation can result in substantial variations in compound content over time cjnmcpu.comresearchgate.net.

Accelerated stability tests, such as those conducted at high temperatures and high humidity, are used to understand these changes and provide insights for post-harvest quality control cjnmcpu.comcjnmcpu.comresearchgate.netresearchgate.net. For instance, the quality of Viscum coloratum was found to be highest in March and November, and lowest in July, indicating the influence of harvest time on metabolite profiles cjnmcpu.comresearchgate.net. Similarly, the stability of other Viscumneoside compounds, such as Viscumneoside III, has been studied, with recommendations for storage at -80°C for up to 6 months or -20°C for 1 month, protected from light medchemexpress.com. While this specific data is for Viscumneoside III, it suggests similar considerations for this compound due to structural similarities and common plant origin.

Comparative Studies and Structure Activity Relationships of Viscumneoside Iv and Analogues

Comparative Analysis of Biological Activities Across Viscumneoside Series (I, III, V, VI, VII, etc.)

Research into the Viscumneoside family, a group of flavonoid glycosides isolated from mistletoe (Viscum album), reveals a spectrum of biological activities that vary between its different analogues. While comprehensive comparative studies across the entire series are limited, specific investigations have highlighted the distinct immunomodulatory and enzymatic inhibitory effects of individual compounds.

A notable study focused on the immunomodulating activities of Viscumneoside III and Viscumneoside V on RAW264.7 macrophage cells. nih.gov The findings indicated that both compounds effectively suppress the production of Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine involved in inflammatory responses. nih.gov However, in a contrasting effect, both Viscumneoside III and V were found to stimulate the production of another chemokine, RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). nih.gov This differential regulation of chemokines suggests that individual viscumneosides can have specific and sometimes opposing effects on immune pathways. The whole Viscum album extract, containing a mixture of these and other compounds, was shown to inhibit both MCP-1 and RANTES production, indicating a complex interplay of its components. nih.gov

Further research has identified other specific activities for members of the series. For instance, Viscumneoside III has been reported to possess anti-tyrosinase activity, suggesting its potential application in regulating melanin (B1238610) synthesis. nih.gov

Table 1: Comparative Biological Activities of Selected Viscumneosides

| Compound | Biological Activity | Target/Pathway | Finding |

|---|---|---|---|

| Viscumneoside III | Immunomodulation | MCP-1 Production | Suppresses production in macrophages nih.gov |

| Immunomodulation | RANTES Production | Stimulates production in macrophages nih.gov | |

| Enzyme Inhibition | Tyrosinase | Exhibits anti-tyrosinase activity nih.gov | |

| Viscumneoside V | Immunomodulation | MCP-1 Production | Suppresses production in macrophages nih.gov |

| Immunomodulation | RANTES Production | Stimulates production in macrophages nih.gov |

Structure-Activity Relationship (SAR) Investigations for Optimized Efficacy

While specific structure-activity relationship (SAR) studies focusing exclusively on Viscumneoside IV are not extensively documented, general principles derived from research on flavonoids and flavonoid glycosides can provide insights into the structural features crucial for its biological activity. This compound is a flavonoid glycoside, and the efficacy of this class of compounds is heavily influenced by the arrangement and nature of substituent groups on its core structure.

Key structural features that typically govern the activity of flavonoid glycosides include:

Hydroxylation Patterns: The number and position of hydroxyl (-OH) groups on the A and B rings of the flavonoid backbone are critical. These groups are often key to the antioxidant capacity and ability to form hydrogen bonds with biological targets such as enzymes. researchgate.netmdpi.comscienceopen.com For instance, a catechol group (two adjacent hydroxyl groups) on the B-ring is often associated with potent biological activity. scienceopen.com

The C2-C3 Double Bond and C4-Oxo Group: The double bond between carbons 2 and 3 in the C-ring, in conjugation with the carbonyl (oxo) group at carbon 4, is a significant feature for the activity of many flavonoids, contributing to the planarity of the molecule and its electronic properties. mdpi.comscienceopen.com

Glycosylation: The nature, number, and position of sugar moieties attached to the flavonoid aglycone play a crucial role. Glycosylation can significantly impact the compound's solubility, bioavailability, and interaction with specific cellular targets. researchgate.netnih.gov In some cases, the sugar part can enhance binding to enzyme active sites through additional hydrogen bonds. researchgate.net Conversely, in other instances, the attachment of a sugar moiety can diminish inhibitory effects compared to the parent aglycone. nih.gov

Other Substitutions: The presence of other groups, such as methoxy (B1213986) (-OCH3) groups, can also modulate activity by altering the electronic properties and steric profile of the molecule. mdpi.com

These general SAR principles for flavonoids suggest that the specific arrangement of hydroxyl, methoxy, and the glycosidic linkage in this compound are determinant factors for its biological efficacy. Optimizing this efficacy would likely involve synthetic modifications to these key structural features.

Synergistic and Antagonistic Effects of this compound in Complex Plant Extracts

The therapeutic effects of Viscum album extracts are often attributed to the synergistic interplay of their numerous bioactive components, rather than the action of a single compound. nih.govnih.gov Studies have demonstrated that complex extracts can be more potent than their isolated constituents, suggesting that compounds like this compound contribute to a collective, enhanced biological effect. nih.govnih.gov

Research on the anticancer properties of mistletoe extracts highlights this phenomenon. A study on Ewing sarcoma cells showed that a reconstituted total mistletoe extract, combining an aqueous component (containing hydrophilic compounds like viscumneosides and lectins) and a triterpene extract, generated a synergistic effect in promoting apoptosis. nih.govnih.gov The combined treatment was more effective at inhibiting proliferation and inducing programmed cell death than either the aqueous or the triterpene fraction alone. nih.gov This suggests that flavonoid glycosides like this compound may work in concert with other compounds, such as triterpene acids, to achieve a greater therapeutic outcome. The mechanism often involves the simultaneous targeting of multiple cellular pathways, such as the intrinsic and extrinsic apoptotic pathways. nih.gov

Similarly, in osteosarcoma cells, a whole mistletoe extract (viscumTT) was found to induce apoptosis synergistically. nih.gov This effect was further enhanced when combined with conventional chemotherapeutic drugs like doxorubicin (B1662922) and etoposide, indicating a potential for synergistic interactions not only among the plant's own constituents but also with other therapeutic agents. nih.gov

Computational and In Silico Approaches in Comparative Studies

Computational methods, including molecular docking and other in silico models, are increasingly valuable tools for predicting and comparing the biological activities of natural products like viscumneosides. These approaches allow for the rapid screening of compounds against biological targets and provide insights into their potential mechanisms of action at a molecular level.

One example of a comparative in silico study involved the molecular docking of a library of plant flavonoids, including Viscumneoside I, this compound, and Viscumneoside V, against the NS2B/NS3 protease of the Dengue virus. This type of study helps to predict the binding affinity of different analogues to a specific protein target, offering a comparative ranking of their potential inhibitory activity. Such computational screening can prioritize which compounds should be investigated further in experimental in vitro and in vivo assays.

Molecular docking simulations can elucidate the specific interactions between a ligand, such as this compound, and the amino acid residues within the active site of a target protein. nih.govmdpi.com By comparing the docking scores and binding modes of different viscumneosides, researchers can hypothesize how structural variations among the analogues influence their binding affinity and, consequently, their biological activity.

These in silico techniques are foundational to modern drug discovery and can be applied to:

Predict Drug-Target Interactions: Identify potential protein targets for viscumneosides. longdom.org

Elucidate Structure-Activity Relationships: Correlate specific structural features with predicted binding energies to support SAR studies.

Screen Virtual Libraries: Evaluate large numbers of analogues or derivatives for potential activity before undertaking costly and time-consuming synthesis and biological testing. nih.gov

While in silico models are powerful predictive tools, their findings necessitate experimental validation to confirm the predicted biological activities. nih.gov

Future Directions and Research Gaps

Elucidation of Undefined Biological Mechanisms

Despite its identification and classification as a flavonoid glycoside, the precise biological mechanisms of Viscumneoside IV remain largely undefined. General studies on glycosides from Viscum species indicate potential antioxidant, anti-inflammatory, and immunomodulatory effects ontosight.ai. Flavonoids, as a broader class to which this compound belongs, are known to interact with various cellular signaling pathways, influencing processes such as cancer progression and neuronal activity by crossing the blood-brain barrier spandidos-publications.comscribd.com. However, the specific molecular targets, binding affinities, and downstream signaling cascades directly modulated by this compound are yet to be thoroughly investigated. Future research should employ targeted biochemical and cellular assays to pinpoint its exact mode of action, including receptor interactions, enzyme inhibitions, or gene expression modulations. Understanding these fundamental mechanisms is crucial for validating its reported or potential bioactivities and for rational drug design.

Exploration of Novel Bioactivities and Therapeutic Potential

The genus Viscum has a long history of use in traditional medicine, particularly for conditions like rheumatism and cancer, suggesting a rich source of bioactive compounds nih.govresearchgate.net. While related viscumneosides, such as Viscumneoside VII, are under investigation for their pharmacological properties, and Viscumneoside III shows promise in oncology and immunotherapy ontosight.aibiosynth.com, the specific novel bioactivities of this compound beyond general classifications require dedicated exploration. Flavonoids, in general, exhibit potent anti-tumor effects and can enhance the efficacy of chemotherapy spandidos-publications.com. Future studies should systematically screen this compound for a wider spectrum of biological activities, including but not limited to antimicrobial, antiviral, neuroprotective, or cardioprotective effects, using both in vitro and in vivo models. This exploration should also involve investigating its potential synergistic effects with other known therapeutic agents, which could lead to the development of novel combination therapies.

Advanced Biosynthetic Pathway Engineering

The current primary source of this compound is natural plant extraction nih.gov. To ensure a sustainable and scalable supply, advanced biosynthetic pathway engineering presents a critical future direction. While the specific biosynthetic pathway for this compound is not fully elucidated, its nature as a flavonoid glycoside suggests a complex enzymatic cascade. Metabolic engineering, a discipline focused on optimizing microbial or plant systems for producing desired chemicals, offers strategies such as pathway reconstruction, precursor enrichment, and optimization of cofactor availability asiaresearchnews.comnih.gov. Advances in systems metabolic engineering enable the design of novel biosynthetic pathways for natural products eurekalert.orgrsc.org. Future research should focus on identifying and characterizing all enzymes involved in the biosynthesis of this compound. Subsequently, these genes can be introduced and engineered into suitable microbial hosts (e.g., Escherichia coli or Saccharomyces cerevisiae) or plant cell cultures to establish efficient and high-yield production platforms. This would involve strategies like overexpression of key enzymes, knocking out competing pathways, and fine-tuning gene expression to maximize this compound accumulation.

Development of Standardized and Sustainable Production Methods

The variability in the chemical composition and biological activity of natural products derived from plants, including Viscum species, can be influenced by factors such as host tree, harvest season, and extraction methods nih.govmdpi.com. This variability poses challenges for consistent supply and quality control. Therefore, a crucial future direction is the development of standardized and sustainable production methods for this compound. This includes optimizing extraction and purification protocols from natural sources to ensure high purity and consistent yield mdpi.commdpi.com. Research should investigate different extraction techniques (e.g., maceration, ultrasound-assisted extraction) and solvent systems to identify the most efficient and environmentally friendly approaches mdpi.commdpi-res.com. Furthermore, if biosynthetic engineering approaches are successful, efforts must be directed towards scaling up fermentation or cell culture processes to industrial levels, ensuring reproducibility and cost-effectiveness. The integration of sustainable practices throughout the entire production chain, from raw material sourcing to waste management, is paramount.

Integration of Multi-Omics Approaches in this compound Research

To gain a comprehensive and holistic understanding of this compound's biological impact, integrating multi-omics approaches is a vital future direction. Multi-omics, encompassing genomics, transcriptomics, proteomics, and metabolomics, allows for the simultaneous analysis of biological molecules at different levels, providing unparalleled insights into complex biological systems scielo.org.mxproteobiojournal.comgenome.govfrontiersin.orgresearchgate.netiarc.frclinexprheumatol.org. For this compound research, this would involve:

Genomics: Studying genetic variations in Viscum species that might influence this compound production or its structural analogs.

Transcriptomics: Analyzing gene expression changes in cells or organisms treated with this compound to identify affected pathways and regulatory networks.

Proteomics: Identifying proteins whose expression or modification is altered by this compound, providing clues about its direct and indirect protein targets nih.gov.

Metabolomics: Profiling changes in endogenous metabolites in response to this compound, which can reveal its impact on cellular metabolism and identify potential biomarkers of its activity nih.gov.

Integrating these diverse datasets using advanced bioinformatics and computational tools can reveal intricate correlations between molecular changes, leading to a deeper understanding of this compound's mechanisms, identifying novel biomarkers of its efficacy, and uncovering unforeseen therapeutic applications genome.govnih.govbiorxiv.org. This integrated approach will accelerate the translation of basic research findings into practical applications.

Q & A

Q. What are the primary methodologies for isolating Viscumneoside IV from natural sources, and how do extraction solvents influence yield and purity?

- Answer : this compound, a flavonoid glycoside, is typically isolated using solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like column chromatography or HPLC. Solvent polarity significantly impacts yield: polar solvents enhance glycoside solubility but may co-extract impurities. Purity is validated via HPLC-MS and NMR spectroscopy .

Q. How is the structure of this compound characterized, and what analytical techniques are critical for distinguishing it from analogues like Viscumneoside III or IX?

- Answer : Structural elucidation relies on tandem mass spectrometry (MS/MS) for glycosidic bond analysis and 2D-NMR (e.g., HSQC, HMBC) to map sugar moieties and aglycone connectivity. Differentiation from analogues (e.g., Viscumneoside III) requires comparative analysis of hydroxylation patterns and glycosylation sites .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity, and how are experimental controls standardized?

- Answer : Common assays include tyrosinase inhibition (for melanogenesis studies) and DPPH/ABTS radical scavenging (antioxidant activity). Controls involve positive standards (e.g., kojic acid for tyrosinase) and solvent blanks. Assay conditions (pH, temperature) must align with published protocols to ensure reproducibility .

Advanced Research Questions

Q. What mechanisms underlie this compound’s reported tyrosinase inhibition, and how can proteomic or transcriptomic approaches validate these pathways?

- Answer : Hypothesized mechanisms include competitive inhibition via binding to tyrosinase’s active site. Proteomic techniques (e.g., molecular docking simulations) predict binding affinities, while transcriptomics (RNA-seq) can identify downstream genes (e.g., MITF, TYR) regulated by this compound exposure. Cross-validation with enzyme kinetics (Km/Vmax shifts) is critical .

Q. How do pharmacokinetic properties of this compound affect its bioavailability in in vivo models, and what formulation strategies mitigate these limitations?

- Answer : Low oral bioavailability is attributed to poor intestinal absorption and first-pass metabolism. Strategies include nanoemulsions or liposomal encapsulation to enhance solubility. Pharmacokinetic studies in rodent models require LC-MS/MS quantification of plasma metabolites and tissue distribution profiles .

Q. What experimental designs address contradictions in reported IC50 values for this compound’s antioxidant activity across studies?

- Answer : Discrepancies may arise from assay variability (e.g., radical concentration, incubation time). Standardized protocols (e.g., ORAC assay) and inter-laboratory validation are recommended. Researchers should also verify compound purity via chromatographic fingerprints and report batch-to-batch variability .

Q. How can researchers design synergistic studies to evaluate this compound’s interaction with other phytochemicals (e.g., epicatechin) in complex matrices?

- Answer : Use factorial design experiments to test combinatorial effects. For example, co-administration with epicatechin in cell cultures requires dose matrices (e.g., 3×3 concentrations) and isobolographic analysis to classify synergism/additivity/antagonism. Statistical tools like CompuSyn or R packages (e.g., synergyfinder) quantify interactions .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound bioactivity studies?

- Answer : Non-linear regression models (e.g., log[inhibitor] vs. normalized response) in GraphPad Prism or R (drc package) calculate EC50/IC50. Bootstrap resampling (1,000+ iterations) assesses confidence intervals. For multi-variable datasets (e.g., time-dependent effects), mixed-effects models are preferred .

Q. How should researchers validate the specificity of this compound’s observed effects in cell-based assays?

- Answer : Include knockdown/knockout models (e.g., CRISPR-Cas9 targeting tyrosinase) to confirm target specificity. Off-target effects are ruled out via RNA interference or pharmacological inhibitors. Parallel assays with structurally similar but inactive analogues (e.g., quercetin derivatives) serve as negative controls .

Data Interpretation and Reporting

Q. What criteria should guide the inclusion of this compound data in meta-analyses or systematic reviews?

- Answer : Prioritize studies with explicit methodology (e.g., compound purity ≥95%, validated assay protocols). Exclude datasets lacking negative controls or with incomplete statistical reporting (e.g., missing SD/SEM). Use PRISMA guidelines for transparency in data selection .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?